Stereochemical Purity: (S)-Enantiomer (CAS 1189753-52-3) vs. Racemate (CAS 1159977-31-7)
The target compound is the chirally defined (S)-enantiomer, CAS 1189753-52-3, whereas CAS 1159977-31-7 is the racemic or stereochemically unspecified form [1]. The (S)-configuration at the pyrrolidine 3-position is mandatory for generating the (S)-darifenacin API; use of the racemate would introduce the undesired (R)-enantiomer as a process impurity, requiring additional chiral separation steps that reduce overall yield [2].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1189753-52-3, [α] not publicly reported but chirally defined by (S)-3-hydroxypyrrolidine starting material |
| Comparator Or Baseline | Racemate or unspecified stereochemistry, CAS 1159977-31-7 |
| Quantified Difference | Qualitative but deterministic: racemate introduces 50% unwanted (R)-enantiomer burden in downstream API if used directly without chiral resolution |
| Conditions | Stereochemical assignment via PubChem InChI Key (VPWJEZHVOGYEQA-HXUWFJFHSA-N) confirming defined (S)-configuration at C-3 of pyrrolidine ring |
Why This Matters
Procurement of the incorrect stereochemical form directly compromises API enantiomeric purity and may necessitate costly additional purification, impacting both regulatory compliance and process economics.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44250413, tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44250413 (accessed April 2026). View Source
- [2] WO2008100651A2 - Preparation of darifenacin and its salts. WIPO (PCT) Patent Application, filed January 2008. View Source
